REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][NH2:19])=[CH:16][CH:15]=1.C(O)(=O)C.C([BH3-])#N.[Na+]>CO.O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:19][CH2:18][C:17]2[CH:20]=[CH:21][C:14]([Cl:13])=[CH:15][CH:16]=2)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:3.4|
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Name
|
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.43 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
aqueous 1 M KOH (50 mL) and the phases were separated
|
Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with ethyl acetate (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification on a prepacked column of silica gel (Isolute® SPE Column, 70 g/150 mL) with ethyl acetate (33-100% gradient) in heptane as the eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(CNCC2=CC=C(C=C2)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.31 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |